molecular formula C11H11N3O4 B8472796 Hydantoin, 5,5-dimethyl-3-(p-nitrophenyl)- CAS No. 70974-09-3

Hydantoin, 5,5-dimethyl-3-(p-nitrophenyl)-

Cat. No. B8472796
CAS RN: 70974-09-3
M. Wt: 249.22 g/mol
InChI Key: IMXPYWYBIKKZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04234736

Procedure details

17.0 g (83 mmol) of 3-phenyl-5,5-dimethylhydantoin were dissolved in 160 ml of concentrated sulphuric acid and 7.07 g (83 mmol) of sodium nitrate were slowly added with stirring, at 0° C. over a 40 minute period. After the addition was completed, maintained stirring at 0° C. was continued for 20 minutes with the reaction mixture. The mixture was allowed to warm to room temperature and stirring was continued for 4 hours. The mixture was then poured onto ice water and then extracted with methylene chloride. The extract was dried over sodium sulphate. The methylene chloride was evaporated and the resulting product was crystallized from methylene chloride/petroleum ether. The recrystallized product was dried for 16 hours, under greatly reduced pressure, to yield 3-(4-nitrophenyl)-5,5-dimethylhydantoin, m.p. 176°-177° C.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
7.07 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11](=[O:12])[C:10]([CH3:14])([CH3:13])[NH:9][C:8]2=[O:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:16]([O-])([O-:18])=[O:17].[Na+]>S(=O)(=O)(O)O>[N+:16]([C:4]1[CH:3]=[CH:2][C:1]([N:7]2[C:11](=[O:12])[C:10]([CH3:13])([CH3:14])[NH:9][C:8]2=[O:15])=[CH:6][CH:5]=1)([O-:18])=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(NC(C1=O)(C)C)=O
Name
Quantity
160 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
7.07 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring, at 0° C. over a 40 minute period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
maintained
STIRRING
Type
STIRRING
Details
stirring at 0° C.
WAIT
Type
WAIT
Details
was continued for 20 minutes with the reaction mixture
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The mixture was then poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The methylene chloride was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting product was crystallized from methylene chloride/petroleum ether
CUSTOM
Type
CUSTOM
Details
The recrystallized product was dried for 16 hours, under greatly reduced pressure
Duration
16 h

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1C(NC(C1=O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.